2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate
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Overview
Description
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate typically involves a multi-step process. One common method involves the cyclization of a suitable precursor under specific conditions. For example, a tandem Rhodium (I) catalyzed reaction can be used to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: This compound has a similar bicyclic structure and is used in polymer coating production.
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are synthesized using similar catalytic methods and have applications in organic synthesis.
Uniqueness
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is unique due to its specific functional groups and reactivity
Properties
CAS No. |
139555-22-9 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2,5-dioxo-7-bicyclo[4.2.0]octa-1(6),3-dienyl) acetate |
InChI |
InChI=1S/C10H8O4/c1-5(11)14-9-4-6-7(12)2-3-8(13)10(6)9/h2-3,9H,4H2,1H3 |
InChI Key |
JNVXKWNSJBPZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2=C1C(=O)C=CC2=O |
Origin of Product |
United States |
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